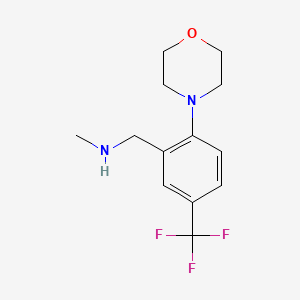

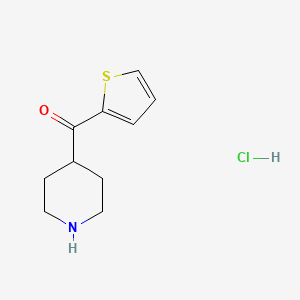

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

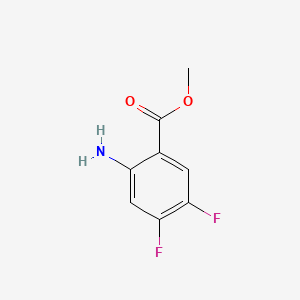

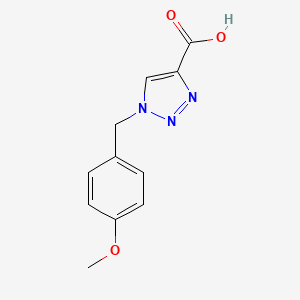

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride (PTMHC-HCl) is a synthetic compound with a variety of potential applications in scientific research. It is a hydrochloride salt of the organic compound piperidin-4-yl(thiophen-2-yl)methanone, and is a member of the class of compounds known as piperidines. PTMHC-HCl has a molecular weight of 269.8 g/mol and a melting point of approximately 105-106°C. This compound has been studied for its potential applications in drug research, as well as for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride and its derivatives have been extensively studied for their synthesis and structural characteristics. For example, Zheng Rui (2010) explored the synthesis of this compound using Piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a yield of 62.4% (Zheng Rui, 2010). Additionally, C. S. Karthik et al. (2021) synthesized a derivative of this compound and conducted a detailed structural analysis using single crystal X-ray diffraction, revealing that the piperidine ring adopts a chair conformation (C. S. Karthik et al., 2021).

Enzyme Inhibitory Activity

- Some derivatives of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride show significant enzyme inhibitory activities. A. Cetin et al. (2021) found that certain derivatives were effective inhibitors of acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, with notable binding affinities (A. Cetin et al., 2021).

Antimicrobial Activity

- Research indicates that derivatives of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride exhibit antimicrobial properties. L. Mallesha and K. Mohana (2014) synthesized oxime derivatives and found that they displayed good antimicrobial activity against various bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).

Anticancer Activity

- Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride derivatives have been explored for their anticancer potential. K. Vinaya et al. (2011) synthesized derivatives that demonstrated antiproliferative activity against human leukemia cells (K. Vinaya et al., 2011). Similarly, Nazan Inceler et al. (2013) found that certain derivatives inhibited the growth of various human cancer cell lines, including Raji and HL60 cells (Nazan Inceler et al., 2013).

Industrial Applications

- Apart from biomedical applications, Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride derivatives have industrial uses. Lu Wei-dong (2002) demonstrated the use of a derivative in the extraction of uranium and thorium from nitric acid, showing potential in nuclear material processing (Lu Wei-dong, 2002).

Neuroprotective Activities

- Some derivatives exhibit neuroprotective effects, as shown by Y. Zhong et al. (2020), who synthesized aryloxyethylamine derivatives showing potential neuroprotective effects against cell death in PC12 cells and ischemic stroke in mice (Y. Zhong et al., 2020).

Propriétés

IUPAC Name |

piperidin-4-yl(thiophen-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVCWVIIKWIMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594694 |

Source

|

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride | |

CAS RN |

219540-76-8 |

Source

|

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

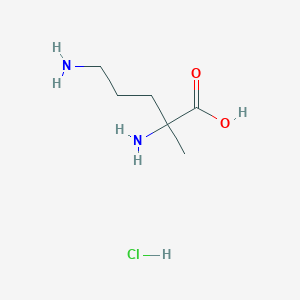

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1369909.png)

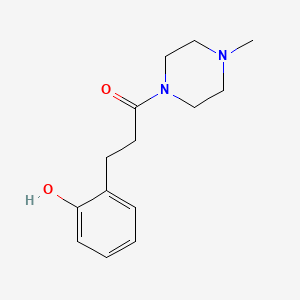

![N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1369921.png)

![N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine](/img/structure/B1369923.png)